![molecular formula C7H12O2 B2595328 3-Cycloheptene-1beta,2alpha-diol CAS No. 80559-99-5](/img/structure/B2595328.png)
3-Cycloheptene-1beta,2alpha-diol
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Overview
Description
Synthesis Analysis
The synthesis of cycloheptenes, which includes 3-Cycloheptene-1beta,2alpha-diol, involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones .Molecular Structure Analysis
3-Cycloheptene-1alpha,2alpha-diol contains a total of 21 bonds; 9 non-H bonds, 1 multiple bond, 1 double bond, 1 seven-membered ring, 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis
The photochemical synthesis of trans-cycloheptene derivatives, which includes 3-Cycloheptene-1beta,2alpha-diol, involves a low-temperature flow photoreactor . This process was designed to enable the synthesis of carbocyclic TCH derivatives due to their thermal sensitivity in the absence of metal coordination .Scientific Research Applications
Cycloheptene Synthesis and Reactivity
Research has explored the synthesis and properties of cycloheptene derivatives, which are valuable in organic synthesis due to their unique reactivity and potential in constructing complex molecular structures. For instance, studies have described the generation and interception of cycloheptadienes with 1,3-dipoles, leading to complex polycyclic products with high regio- and diastereoselectivity (Almehmadi & West, 2020). Another study focused on the synthesis and properties of cyclohepta[cd]benzothiophenes, revealing insights into their chemical reactivity and potential applications in materials science (Horaguchi et al., 1998).
Photochemical and Thermal Reactions
Cycloheptene derivatives have been studied in photochemical and thermal reactions, providing insights into their behavior under different conditions. For example, research on the ultrafast pathway of photon-induced electrocyclic ring-opening reactions of cyclohexadiene, a related system, offers a deeper understanding of the dynamics of such processes and their applications in designing photoresponsive materials (Deb & Weber, 2011).
Catalysis and Organic Transformations
Cycloheptene derivatives have been utilized in catalytic processes to facilitate various organic transformations. For instance, research on a novel di-iron(III) catalyst for the copolymerization of cyclohexene oxide and CO2 highlights the potential of cycloheptene-related structures in green chemistry and polymer synthesis (Buchard et al., 2011). Another study demonstrates the use of cyclohexanediol in a highly active copper-catalytic system for cross-coupling reactions, underscoring the versatility of cycloheptene derivatives in facilitating complex chemical syntheses (Kabir et al., 2010).
Future Directions
properties
IUPAC Name |
(1R,2R)-cyclohept-3-ene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-4-2-1-3-5-7(6)9/h2,4,6-9H,1,3,5H2/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXMZVKQEZNIHG-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C(C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC=C[C@H]([C@@H](C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cycloheptene-1beta,2alpha-diol |
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